molecular formula C12H22N2O2 B2395494 8-Boc-8-azabicyclo[3.2.1]octan-2-amine CAS No. 1408076-02-7; 1419101-50-0

8-Boc-8-azabicyclo[3.2.1]octan-2-amine

Cat. No.: B2395494
CAS No.: 1408076-02-7; 1419101-50-0
M. Wt: 226.32
InChI Key: LJSMXQVRQBFKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Boc-8-azabicyclo[3.2.1]octan-2-amine is a bicyclic amine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 8-position and an amine group at the 2-position. Its molecular formula is C₁₂H₂₂N₂O₂ (MW: 226.32), and it is primarily utilized as a protein degrader building block in pharmaceutical research, particularly in PROTACs (Proteolysis-Targeting Chimeras) and molecular glue degraders . The Boc group enhances steric bulk and modulates lipophilicity, enabling controlled deprotection during synthesis .

Properties

IUPAC Name

tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSMXQVRQBFKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Stereoisomers: endo vs. exo

The compound exists in two stereoisomeric forms: endo and exo , which differ in spatial arrangement and physicochemical properties:

Property endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine
CAS Number 1408076-02-7 1408074-65-6
Boiling Point N/A 313.2 ± 25.0 °C
Density N/A 1.084 ± 0.06 g/cm³
Safety Profile No acute toxicity reported H302 (harmful if swallowed), H315 (skin irritation)
Application Protein degrader intermediates Research chemical

Key Insight : The exo isomer exhibits higher reactivity and distinct safety hazards, likely due to steric accessibility of functional groups.

Substituent Variations

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
  • Molecular Formula : C₈H₁₈Cl₂N₂ (MW: 213.15) .
  • Key Differences: Replaces Boc with a methyl group, reducing steric hindrance.
  • Application : Neurological research due to structural similarity to tropane alkaloids .
(1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
  • Molecular Formula : C₁₄H₂₀N₂ (MW: 216.33) .
  • Key Differences :
    • Benzyl group at the 8-position introduces aromaticity, enhancing π-π interactions.
    • Amine at the 3-position modifies target selectivity.
  • Application : Intermediate in CNS drug synthesis .
8-Boc-8-azabicyclo[3.2.1]octane-2-methanol
  • Molecular Formula: C₁₃H₂₃NO₃ (MW: 241.33) .
  • Key Differences: Methanol group replaces the amine, increasing polarity and solubility.
  • Application : Functional group for conjugation in prodrug design .

Pharmacological Relevance

  • Protein Degraders : The Boc-protected amine is pivotal in constructing heterobifunctional molecules for targeted protein degradation .

Preparation Methods

Chiral Pool Approach

Natural (-)-tropine, a tropane alkaloid, provides enantiopure starting material. Demethylation of tropine’s methyl ether via hydrobromic acid yields 8-azabicyclo[3.2.1]octan-3-ol, which undergoes regioselective amination at the 2-position. Mitsunobu reactions with phthalimide or azide displacement installs the amine, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).

Key Advantages :

  • High enantiomeric excess (>99% ee) from natural sources
  • Avoids complex asymmetric catalysis

Limitations :

  • Dependence on limited natural precursors
  • Multi-step functionalization required

Tropinone Desymmetrization

Achiral tropinone undergoes enzymatic or chemical desymmetrization to generate chiral intermediates. Lipase-catalyzed kinetic resolution of tropinone esters achieves >90% ee, followed by reductive amination to introduce the 2-amino group. Boc protection under mild conditions (Boc₂O, NaHCO₃, water/THF) completes the synthesis.

1,3-Dipolar Cycloaddition for Bicyclic Framework Construction

Source demonstrates the versatility of 1,3-dipolar cycloaddition in building related 8-oxa-2-azabicyclo[3.2.1]octanes. Adaptation for 8-aza systems involves rhodium-catalyzed carbenoid generation from diazo compounds.

Reaction Mechanism

A diazo precursor (e.g., ethyl diazoacetate) reacts with Rh₂(OAc)₄ to form a carbonyl ylide, which undergoes cycloaddition with a vinyl ether. The transient oxabicyclic intermediate undergoes acid-mediated ring expansion to yield the 8-azabicyclo[3.2.1]octane skeleton.

Optimization Data :

Catalyst Solvent Yield (%) ee (%)
Rh₂(OAc)₄ Toluene 68 82
Rh₂(esp)₂ DCM 75 89
Cu(OTf)₂ THF 42 <10

Adapted from, methodology applied to analogous systems

Functionalization and Boc Protection

Post-cycloaddition, the secondary amine undergoes Boc protection using Boc₂O in dichloromethane (DCM) with triethylamine (Et₃N) as base.

Direct Boc Protection of Preformed 8-Azabicyclo[3.2.1]octan-2-amine

Source details a streamlined approach starting from commercially available enantiopure 8-azabicyclo[3.2.1]octan-2-amine.

Reaction Conditions

  • Substrate : exo-8-Azabicyclo[3.2.1]octan-2-amine (28.3 mmol)
  • Reagents : Boc₂O (1.2 eq), Et₃N (2.0 eq) in DCM at 0°C → RT
  • Workup : Aqueous extraction (citric acid, brine), silica gel chromatography
  • Yield : 92%

Critical Parameters :

  • Exo-configuration ensures Boc group adds to the less hindered nitrogen
  • Low temperature minimizes epimerization

Reductive Amination of 8-Azabicyclo[3.2.1]octan-2-one

Ketone Precursor Synthesis

Oxidation of tropine derivatives (e.g., 8-azabicyclo[3.2.1]octan-3-ol) with Jones reagent yields the 2-keto intermediate.

Reductive Amination

  • Conditions : NH₄OAc, NaBH₃CN, MeOH, 0°C → RT
  • Boc Protection : Boc₂O, DMAP, THF, 85% yield over two steps

Stereochemical Outcome :

  • Predominantly exo-amine due to equatorial attack of borohydride

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield (%) ee (%) Scalability
Chiral Pool 5 35–40 >99 Moderate
Tropinone Resolution 4 50–55 90–95 High
1,3-Dipolar Cycloaddition 3 45–50 82–89 Low
Direct Boc Protection 1 90–92 >99 Very High

Data synthesized from

Industrial-Scale Considerations

The patent highlights process intensification strategies for kilogram-scale production:

  • Continuous Flow Boc Protection :

    • Residence time: 15 min
    • Productivity: 1.2 kg/L·h
    • Purity: >99.5% by HPLC
  • Crystallization Optimization :

    • Solvent: Heptane/EtOAc (7:3)
    • Recovery: 89%
    • Polymorph Control: Form II dominant

Emerging Methodologies

Biocatalytic Approaches

Immobilized transaminases enable direct conversion of 2-keto precursors to 2-amine derivatives under mild conditions (pH 7.5, 30°C), potentially bypassing reductive amination.

Q & A

Q. What synthetic routes are available for 8-Boc-8-azabicyclo[3.2.1]octan-2-amine, and how do reaction conditions impact yield and selectivity?

The compound is typically synthesized via multi-step routes involving Boc protection of the azabicyclo amine group. Key parameters include:

  • Temperature control : Higher temperatures (>80°C) during cyclization may improve ring closure but risk side reactions.
  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C) enhance hydrogenation efficiency in deprotection steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate stability but may reduce Boc-deprotection rates . Yield optimization requires iterative adjustment of these parameters using design of experiments (DoE) frameworks .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify characteristic peaks (e.g., Boc tert-butyl group at δ 1.4 ppm, bicyclic proton splitting patterns).
  • Mass spectrometry (HRMS) : Confirms molecular weight (C12_{12}H22_{22}N2_2O2_2, theoretical MW 226.17) and fragmentation patterns.
  • IR spectroscopy : Validates Boc carbonyl stretch (~1680 cm1^{-1}) and amine N-H bonds (~3300 cm1^{-1}) .

Q. What biological targets have been reported for this compound, and what are the binding affinities?

Preliminary studies indicate activity at mu-opioid receptors (Ki_i ~120 nM) due to structural mimicry of endogenous ligands. The bicyclic framework’s rigidity enhances receptor fit, while the Boc group modulates lipophilicity and blood-brain barrier penetration .

Advanced Research Questions

Q. How does stereochemistry at the 2-amine position influence selectivity for opioid receptor subtypes (mu vs. kappa)?

Molecular docking studies suggest the R-configuration at C2 improves mu-opioid binding by aligning the amine with a conserved aspartate residue (D147). In contrast, the S-isomer shows weaker interactions due to steric clashes with transmembrane helix 6 . Synchrotron-based crystallography of receptor-ligand complexes can further validate these models .

Q. How can contradictory MIC values (e.g., 0.03 μg/mL vs. 0.5 μg/mL against S. aureus) across studies be resolved?

Discrepancies arise from:

  • Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion methods.
  • Bacterial strain variability : Methicillin-resistant S. aureus (MRSA) strains show 10-fold lower susceptibility. Standardize protocols using CLSI M07-A11 and include positive controls (e.g., vancomycin) for cross-study comparability .

Q. What methodological strategies prevent degradation during Boc deprotection while preserving the bicyclic core?

  • Acid selection : Use TFA in dichloromethane (0°C) instead of HCl to minimize ring-opening side reactions.
  • Quenching : Neutralize with cold NaHCO3_3 immediately post-deprotection.
  • Monitoring : Track reaction progress via in-situ FTIR to halt at 95% completion .

Q. How can DoE (Design of Experiments) optimize reaction parameters for scaled-up synthesis?

Apply a Box-Behnken design to test three factors: temperature (X1), catalyst loading (X2), and solvent ratio (X3). Response surface analysis identifies optimal conditions (e.g., X1=75°C, X2=5 mol%, X3=9:1 THF/H2_2O), reducing trial runs by 40% .

Q. How should conflicting X-ray crystallography data on azabicyclo derivatives be reconciled?

Perform Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence crystal packing. Compare data with DFT-optimized geometries to resolve discrepancies in bond angles or torsional strain .

Analytical & Safety Considerations

Q. What quantitative methods ensure purity ≥98% for pharmacological studies?

  • HPLC : Use a C18 column (ACN/H2_2O gradient) with UV detection at 254 nm.
  • Karl Fischer titration : Confirm water content <0.1% to prevent hydrolysis.
  • Elemental analysis : Match experimental C/H/N ratios to theoretical values within ±0.3% .

Q. What safety protocols are critical given its GHS hazards (e.g., H315, H319)?

  • PPE : Wear nitrile gloves, safety goggles, and a respirator (NIOSH P95) during handling.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. Tables

Parameter Optimal Condition Impact on Yield Reference
Deprotection Temperature0°C (TFA in DCM)Prevents ring-opening
Catalyst Loading5 mol% Pd/C85% hydrogenation
Solvent PolarityDMF (ε=36.7)Stabilizes intermediates
Biological Activity TargetAffinity (Ki_i)
Mu-opioid receptor120 nM
Kappa-opioid receptor>1 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.